REACTION_CXSMILES
|
[C:1]([N:5]=[C:6]([NH2:11])[CH:7]=[C:8]([OH:10])[CH3:9])([CH3:4])([CH3:3])[CH3:2].O1[CH2:16][CH2:15][CH2:14][CH2:13]1.C([Li])[CH2:18][CH2:19][CH3:20].[Cl-].[NH4+:23].[CH3:24]O>CCCCCC.O.C(Cl)(Cl)Cl>[C:8]([C:7]1[C:6]([NH:5][C:1]([CH3:4])([CH3:2])[CH3:3])=[N:11][C:13]([NH:23][C:19]([CH3:18])([CH3:20])[CH3:24])=[CH:14][C:15]=1[CH3:16])(=[O:10])[CH3:9] |f:3.4|
|
Name
|
amidine
|
Quantity
|
20.3 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
Formula XIII
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N=C(C=C(C)O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
Compound XIV
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
This solution was stirred at 30°-40° C. for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting exothermic reaction
|
Type
|
CUSTOM
|
Details
|
yielded a solution
|
Type
|
CUSTOM
|
Details
|
a temperature of about 40° C
|
Type
|
WAIT
|
Details
|
After 10 minutes a precipiate began
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
to form
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was contained for an additional 35 minutes
|
Duration
|
35 min
|
Type
|
WAIT
|
Details
|
to stand overnight
|
Duration
|
8 (± 8) h
|
Type
|
WAIT
|
Details
|
(Thin layer chromatographs of the reaction mixture after 45 minutes
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
to form a solution which
|
Type
|
CUSTOM
|
Details
|
was evaporated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain
|
Type
|
ADDITION
|
Details
|
a mixture of oil and solids
|
Type
|
FILTRATION
|
Details
|
a small amount (about 1/2 g.) of a white insoluble material was filtered off
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was re-extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined chloroform phases were dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to a brown oil (about 5 1/2 g.)
|
Type
|
DISSOLUTION
|
Details
|
The brown oil was dissolved in a small volume of methanol at 40° C.
|
Type
|
ADDITION
|
Details
|
water was added until the resulting cloudiness
|
Type
|
CUSTOM
|
Details
|
The desired product crystallized out in the form of yellow needles which
|
Type
|
WASH
|
Details
|
were washed with a small amount of a 1:1 mixture of methanol and water, m.p. 127°-128° C
|
Reaction Time |
45 min |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)C=1C(=NC(=CC1C)NC(C)(C)C)NC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |